molecular formula C24H20N4O3S B2579627 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione CAS No. 2104030-82-0

6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione

Cat. No. B2579627
CAS RN: 2104030-82-0
M. Wt: 444.51
InChI Key: GAWVULNDIBAUHU-UHFFFAOYSA-N
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Description

The compound “6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrido[4,3-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a benzyl group, a phenyl group, and a thiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrido[4,3-d]pyrimidine core is a bicyclic structure with nitrogen atoms at positions 1 and 3 . The benzyl and phenyl groups are aromatic rings, and the thiazole is a heterocyclic ring containing sulfur and nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Anticancer Activity

Brr2-IN-3 has shown promise as an anticancer agent. Its mechanism of action involves inhibiting RNA splicing by targeting the spliceosome, specifically the Brr2 helicase. By disrupting splicing, it interferes with cancer cell growth and survival. Researchers are investigating its potential in treating various cancers, including leukemia, breast cancer, and lung cancer .

Antiviral Properties

Brr2-IN-3 exhibits antiviral activity by interfering with viral RNA splicing. It may inhibit the replication of RNA viruses, such as influenza and HIV. Scientists are exploring its use as a novel antiviral drug candidate .

Neurodegenerative Diseases

The spliceosome dysfunction is implicated in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. Brr2-IN-3’s ability to modulate RNA splicing makes it a potential therapeutic agent for these conditions. Researchers are investigating its effects on aberrant splicing events associated with neurodegeneration .

Antibacterial Applications

Brr2-IN-3 derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. By targeting bacterial RNA splicing, they disrupt essential cellular processes. These compounds could be valuable in combating antibiotic-resistant strains .

Anti-Inflammatory Effects

Brr2-IN-3 may suppress inflammation by affecting splicing events related to pro-inflammatory cytokines. Researchers are studying its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis and inflammatory bowel disease .

Epigenetic Modulation

Brr2-IN-3’s impact on RNA splicing extends to epigenetic regulation. It influences alternative splicing patterns, which can affect gene expression. Scientists are exploring its role in epigenetic modifications and gene regulation .

Mechanism of Action

Target of Action

The primary target of the compound 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione, also known as Brr2-IN-3, is the Brr2 protein . Brr2 is a DExD/H-box RNA helicase that is responsible for U4/U6 unwinding, a critical step in spliceosomal activation . Brr2 is a large protein that consists of an N-terminal domain with unknown function and two Hel308-like modules that are responsible for RNA unwinding .

Mode of Action

Brr2-IN-3 interacts with its target, the Brr2 protein, to influence its function in the spliceosome . . The interaction of Brr2-IN-3 with Brr2 could potentially influence this unwinding process, thereby affecting spliceosomal activation.

Biochemical Pathways

The action of Brr2-IN-3 affects the splicing pathway in cells . Splicing is a critical process in gene expression where introns are removed from pre-mRNA and exons are joined together to form mature mRNA. Brr2 plays a key role in this process by unwinding U4/U6 during spliceosomal activation . By interacting with Brr2, Brr2-IN-3 can potentially influence the splicing process and thus the overall gene expression within the cell.

Result of Action

The result of Brr2-IN-3’s action on Brr2 can lead to changes in the splicing process and thus gene expression within the cell . This could potentially have a variety of downstream effects depending on the specific genes affected. For example, if genes involved in cell cycle regulation are affected, this could influence cell proliferation and potentially have implications in diseases such as cancer.

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the presence of a pyrimidine core, one possible area of interest could be its potential use in medicinal chemistry .

properties

IUPAC Name

6-benzyl-3-[3-(1,3-thiazol-5-ylmethoxy)phenyl]-1,4-dihydropyrido[4,3-d]pyrimidine-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c29-23-10-22-18(13-27(23)12-17-5-2-1-3-6-17)14-28(24(30)26-22)19-7-4-8-20(9-19)31-15-21-11-25-16-32-21/h1-11,13,16H,12,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWVULNDIBAUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN(C(=O)C=C2NC(=O)N1C3=CC(=CC=C3)OCC4=CN=CS4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione

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